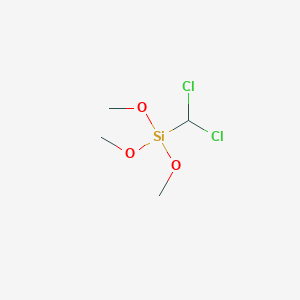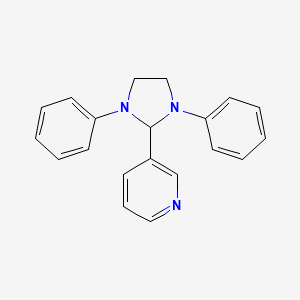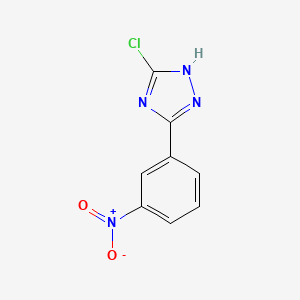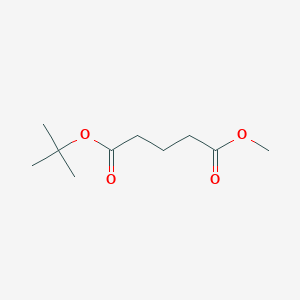
5-(2-Bromoethoxy)-2H-1,3-benzodioxole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of constitutional isomers of brominated-functionalized copillar5arenes via co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene has been described . Another example is the synthesis of 5-(2-Bromoethoxy)-2-methylquinoline, where a mixture of reactants was heated at reflux under argon for 48 hours.Wissenschaftliche Forschungsanwendungen
Anticancer, Antibacterial, and DNA Binding Agents :
- Derivatives of 2-phenyl 1,3-benzodioxole, a class related to 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, have been developed and found to exhibit significant anticancer and antibacterial potency. These compounds also demonstrated potential for DNA binding (Gupta et al., 2016).
Photoinitiators for Free Radical Polymerization :
- A derivative of 1,3-benzodioxole was synthesized and characterized for its use as a caged one-component Type II photoinitiator in free radical polymerization (Kumbaraci et al., 2012).
Antimicrobial and Antioxidant Agents :
- Benzodioxol derivatives have been evaluated for their antibacterial and antioxidant activities. Certain compounds in this class showed promising results against various bacterial strains and demonstrated antioxidant properties (Khalil et al., 2021).
Potential Antitumor Agents :
- Benzodioxole-based thiosemicarbazone derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines, showing promising anticancer properties (Altıntop et al., 2016).
Synthesis of Novel Compounds :
- Innovative methods have been developed for the synthesis of 2-substituted 1,3-benzodioxoles, which are potentially bioactive. This includes photocatalytic preparations, offering a mild and general synthesis method for these compounds (Ravelli et al., 2011).
Synthesis of Insecticides :
- The synthesis of 5-ethyl-carbamyl-2,2-dimethyl-1,3-benzodioxoles, expected to perform as low-toxicity insecticides due to the natural antioxidant activity of the benzodioxole moiety, was explored (Sumantri, 2005).
Chemical Oxidations :
- Studies on the oxidation of 2,2-disubstituted 1,3-benzodioxoles using lead tetraacetate have been conducted, revealing insights into the chemical transformations of these compounds (Cole et al., 1980).
Synthesis of Novel Organoboron Heterocycles :
- The synthesis and structure of benzoboroxoles, derived from readily available compounds, including 1,3-benzodioxoles, have been investigated, contributing to the field of organoboron chemistry (Zhdankin et al., 1999).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as 1-bromo-2-(2-methoxyethoxy)ethane have been used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (dpp) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .
Mode of Action
For instance, N-Bromosuccinimide (NBS) is a brominating and oxidizing agent that is used as a source for bromine in radical reactions .
Biochemical Pathways
It’s known that bromoethoxy compounds can be involved in the synthesis of various biochemical derivatives .
Pharmacokinetics
Similar compounds like 1-bromo-2-(2-methoxyethoxy)ethane have been used in chemical synthesis, suggesting that they can be manipulated in a laboratory setting .
Result of Action
Similar compounds have been used in the synthesis of pigments for two-photon excited fluorescence microscopy, suggesting that they may have applications in imaging and diagnostics .
Action Environment
Similar compounds are typically stored at 2-8°c, suggesting that temperature could play a role in their stability .
Eigenschaften
IUPAC Name |
5-(2-bromoethoxy)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIVYBLQEIFBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559655 | |
| Record name | 5-(2-Bromoethoxy)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59825-75-1 | |
| Record name | 5-(2-Bromoethoxy)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-bromoethoxy)-2H-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Methylphenyl)thio]propanoic acid](/img/structure/B3054273.png)


![1-[2-(2-Bromoethoxy)ethoxy]butane](/img/structure/B3054278.png)


![2-[(Carboxymethyl)dodecylamino]acetic acid](/img/structure/B3054282.png)
![Methanone, [2-(bromomethyl)phenyl]phenyl-](/img/structure/B3054283.png)

